molecular formula C13H17BrClNO2 B13496024 (S)-Tert-butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate

(S)-Tert-butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate

Cat. No.: B13496024
M. Wt: 334.63 g/mol
InChI Key: BYMMTOIGVBDHJO-QMMMGPOBSA-N
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Description

tert-Butyl N-[(1S)-1-(2-bromo-5-chlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(2-bromo-5-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated and chlorinated phenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S)-1-(2-bromo-5-chlorophenyl)ethyl]carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate (Cs2CO3) in cross-coupling reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used in the substitution reaction.

    Oxidation and Reduction Products: Depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-nitrogen bonds.

Biology:

    Biochemical Studies: Used in studies to understand the biochemical pathways and interactions involving carbamate compounds.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(2-bromo-5-chlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms on the phenyl ring can also participate in interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound without the bromine and chlorine substituents.

    tert-Butyl N-methylcarbamate: Another carbamate compound with a methyl group instead of the phenyl ring.

Uniqueness: tert-Butyl N-[(1S)-1-(2-bromo-5-chlorophenyl)ethyl]carbamate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific stereochemistry (1S) also adds to its uniqueness, as it can affect the compound’s interactions with chiral biological targets.

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(2-bromo-5-chlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1

InChI Key

BYMMTOIGVBDHJO-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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